An In-depth Technical Guide to trans-Hydroxy Praziquantel-d5
An In-depth Technical Guide to trans-Hydroxy Praziquantel-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-Hydroxy Praziquantel-d5, a key analytical standard in the research and development of the anthelmintic drug Praziquantel. This document details its chemical properties, its crucial role in pharmacokinetic and metabolic studies, and the methodologies for its application.
Introduction
trans-Hydroxy Praziquantel-d5 is the deuterated form of trans-4-hydroxy Praziquantel, a major in vivo metabolite of Praziquantel.[1][2] Praziquantel is a broad-spectrum anthelmintic drug, essential for the treatment of schistosomiasis and other trematode and cestode infections.[1][3] Due to its extensive metabolism in the liver by cytochrome P450 (CYP) enzymes, understanding the pharmacokinetics of both the parent drug and its metabolites is critical for optimizing dosage and efficacy.[2][4] trans-Hydroxy Praziquantel-d5 serves as an invaluable internal standard for the accurate quantification of Praziquantel and its metabolites in biological matrices using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
Chemical and Physical Properties
The fundamental properties of trans-Hydroxy Praziquantel-d5 are summarized in the table below, based on data from various chemical suppliers and research publications.
| Property | Value | Reference |
| Chemical Name | 2-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | [8] |
| Molecular Formula | C₁₉H₁₉D₅N₂O₃ | [9][10] |
| Molecular Weight | 333.44 g/mol | [9][10][11] |
| CAS Number | 134924-71-3 (unlabelled) | [11] |
| Appearance | White Solid | [10] |
| Purity | Typically ≥98% | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |
| Storage | 2-8°C, protected from light and air |
Role in Pharmacokinetic and Metabolic Studies
The primary application of trans-Hydroxy Praziquantel-d5 is as an internal standard in bioanalytical methods. The incorporation of five deuterium atoms results in a molecule that is chemically identical to the native metabolite but has a higher mass. This mass difference allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its similar chromatographic behavior and extraction efficiency correct for variations during sample processing and analysis.[12]
Praziquantel Metabolism
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19.[2][4] This process involves hydroxylation at various positions, leading to a number of metabolites.[1][13] The major monohydroxylated metabolite in humans is trans-4-hydroxy Praziquantel.[2]
The metabolic pathway of Praziquantel is depicted in the following diagram:
Quantitative Analysis using LC-MS/MS
The use of trans-Hydroxy Praziquantel-d5 as an internal standard is crucial for accurate pharmacokinetic studies. Below is a summary of typical parameters from LC-MS/MS methods used for the analysis of Praziquantel and its metabolites.
| Parameter | R-Praziquantel | S-Praziquantel | R-trans-4-OH-Praziquantel | Reference |
| Precursor Ion (m/z) | 312.2 | 312.2 | 328.0 | [14] |
| Product Ion (m/z) | 202.2 | 202.2 | 202.0 | [14] |
| Linear Range (µg/mL) | 0.01 - 2.5 | 0.01 - 2.5 | 0.1 - 25 | [14] |
| Limit of Quantification (µg/kg) | - | - | 1.0 | [6] |
Pharmacokinetic parameters obtained from studies utilizing deuterated standards are presented below. These values can vary depending on the study population, dosage, and analytical method.
| Parameter | R-Praziquantel | S-Praziquantel | R-trans-4-OH-Praziquantel | Reference |
| Cmax (µg/mL) | ~0.2 | ~0.9 | ~13.9 | |
| AUC₀₋₂₄ (µg*h/mL) | ~1.1 | ~9.0 | ~188.7 | |
| T½ (hours) | ~1.1 | ~3.3 | ~6.4 |
Experimental Protocols
General Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of biological samples using trans-Hydroxy Praziquantel-d5 as an internal standard.
Detailed Method for Quantification in Biological Matrices
The following protocol is a generalized procedure based on published methods for the quantification of Praziquantel and its metabolites.[5][6][14]
1. Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare a stock solution of trans-Hydroxy Praziquantel-d5 (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Prepare stock solutions of the non-deuterated analytes (R-Praziquantel, S-Praziquantel, and trans-4-hydroxy Praziquantel) in the same manner.
-
Serially dilute the stock solutions to prepare working solutions for calibration curves and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation Method):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a small volume (e.g., 10 µL) of the trans-Hydroxy Praziquantel-d5 internal standard working solution.
-
Add three volumes of cold acetonitrile (300 µL) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analytes and the internal standard (refer to the table in section 3.2).
-
4. Data Analysis:
-
Integrate the peak areas for the analytes and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of Praziquantel Derivatives (General Overview)
The following diagram illustrates a generalized synthetic relationship:
Conclusion
trans-Hydroxy Praziquantel-d5 is an essential tool for researchers and drug development professionals working with Praziquantel. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of Praziquantel and its primary metabolite in complex biological matrices. This, in turn, facilitates a deeper understanding of the drug's pharmacokinetic profile, which is vital for ensuring its safe and effective use in the treatment of schistosomiasis and other parasitic diseases.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of praziquantel and its main metabolites in the tissues of black goats and their residue depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Dihydroartemisinin-Piperaquine on the Pharmacokinetics of Praziquantel for Treatment of Schistosoma mansoni Infection [mdpi.com]
- 8. cis-Hydroxy Praziquantel-d5 | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. tlcstandards.com [tlcstandards.com]
- 11. clearsynth.com [clearsynth.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
